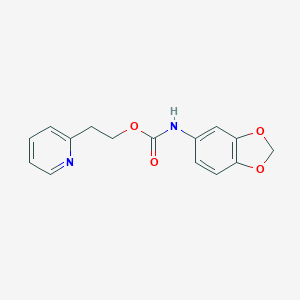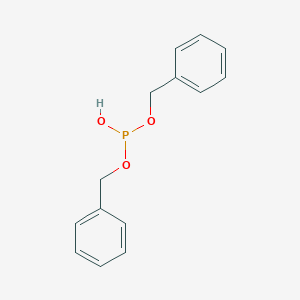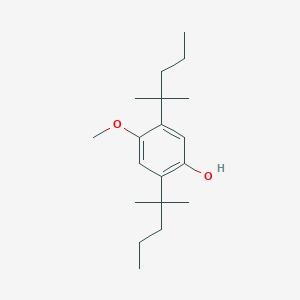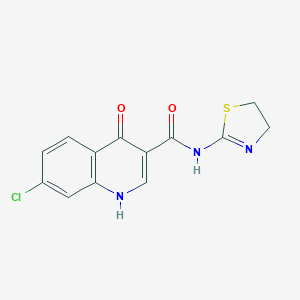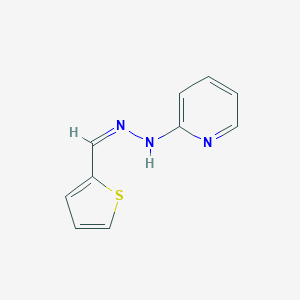
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, also known as TPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPH is a hydrazone derivative that is synthesized by the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide.
作用机制
The mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone is not fully understood. However, studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.
生化和生理效应
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In vivo studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has anti-tumor activity in animal models of cancer.
实验室实验的优点和局限性
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone. One area of interest is the development of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone-based materials for applications in catalysis, sensing, and drug delivery. Another area of interest is the investigation of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Conclusion:
In conclusion, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, or 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its anti-cancer and anti-inflammatory properties, as well as its potential use as a building block for novel materials. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
合成方法
The synthesis of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone involves the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been investigated for its anti-cancer properties. Studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been studied for its potential use as an anti-inflammatory agent. In materials science, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In analytical chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
100853-47-2 |
|---|---|
产品名称 |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC 名称 |
N-[(Z)-thiophen-2-ylmethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13)/b12-8- |
InChI 键 |
WSSYFBKJUAUOLO-WQLSENKSSA-N |
手性 SMILES |
C1=CC=NC(=C1)N/N=C\C2=CC=CS2 |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
规范 SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
同义词 |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



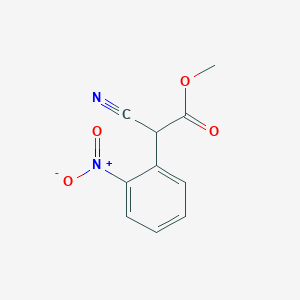
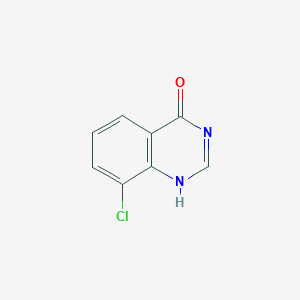
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
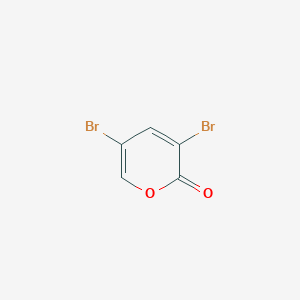
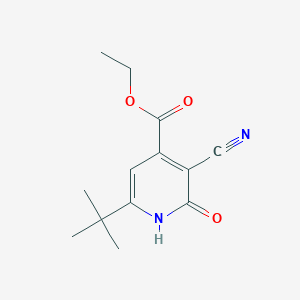
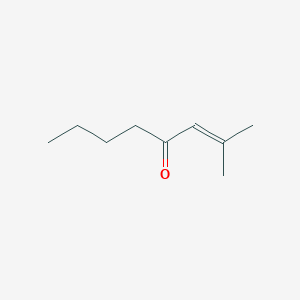
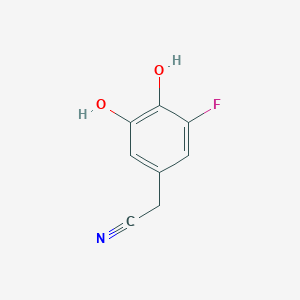
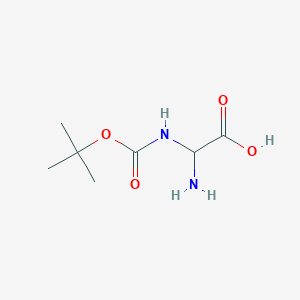
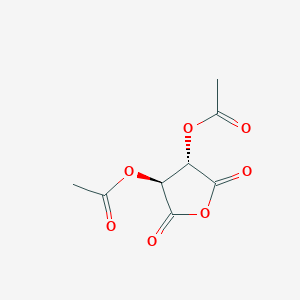
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
